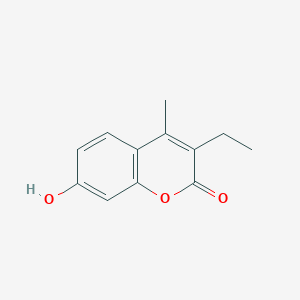
7-羟基-5-甲氧基-2-苯基色烯-4-酮
描述
7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one, also known as 7-Hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one, is a flavonoid compound found in various plants. It is known for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol .
科学研究应用
7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it valuable in biological studies.
Medicine: Research has shown potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
作用机制
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, such as acetylcholinesterase (ache) and the gag-pol polyprotein .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the reuptake of dopamine , and exhibit significant ability to inhibit AChE .
Pharmacokinetics
It’s known that similar compounds have poor solubility in water and fat, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to have a broad spectrum of biological activities and pharmaceutical effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one. It’s worth noting that the solubility of similar compounds can be affected by the pH and temperature of the environment .
生化分析
Biochemical Properties
7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection .
Cellular Effects
The effects of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes . This activation helps protect cells from oxidative damage and supports cellular homeostasis. Furthermore, 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis .
Molecular Mechanism
At the molecular level, 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of matrix metalloproteinases, enzymes involved in tissue remodeling and cancer metastasis . Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators. By influencing these molecular targets, 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one can exert anti-inflammatory, antioxidant, and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and light exposure . Over time, degradation products may form, potentially altering its biological activity. Long-term studies have shown that 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one can maintain its antioxidant and anti-inflammatory effects in vitro and in vivo, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one while minimizing potential risks .
Metabolic Pathways
7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one is involved in various metabolic pathways. It undergoes phase I and phase II metabolism, primarily in the liver, where it is metabolized by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases . These metabolic processes result in the formation of various metabolites, which can influence the compound’s biological activity and pharmacokinetics. Additionally, 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one can modulate metabolic flux and alter metabolite levels, contributing to its overall therapeutic effects .
Transport and Distribution
Within cells and tissues, 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . For example, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species . Additionally, its presence in the nucleus can influence gene expression and modulate cellular responses to stress and damage .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide can yield the desired chromenone structure .
Industrial Production Methods
Industrial production of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions
7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
相似化合物的比较
Similar Compounds
Chrysin: 5,7-Dihydroxyflavone, known for its anti-inflammatory and anticancer properties.
Hesperetin: 5,7,3’-Trihydroxy-4’-methoxyflavanone, found in citrus fruits with antioxidant and anti-inflammatory effects.
Apigenin: 4’,5,7-Trihydroxyflavone, known for its anticancer and neuroprotective activities.
Uniqueness
7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its specific substitution pattern on the chromenone ring differentiates it from other flavonoids and enhances its potential therapeutic applications .
属性
IUPAC Name |
7-hydroxy-5-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEMWXSMSUNXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187243 | |
| Record name | Chrysin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33554-47-1 | |
| Record name | Chrysin-5-methylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033554471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



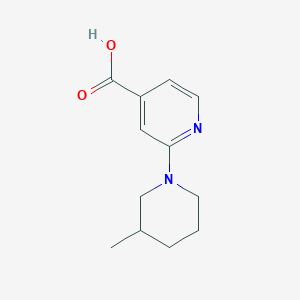
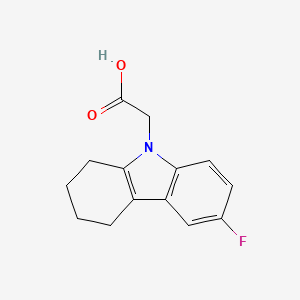
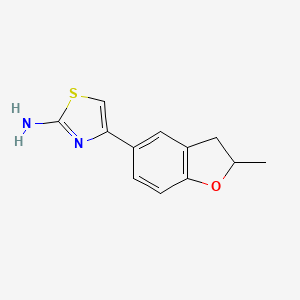


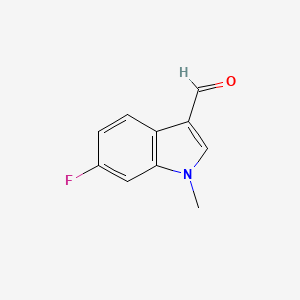

![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1310050.png)

![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)
